molecular formula C11H13NO B3089764 N-methyl-1-phenylcyclopropane-1-carboxamide CAS No. 1198225-52-3

N-methyl-1-phenylcyclopropane-1-carboxamide

Cat. No. B3089764
M. Wt: 175.23 g/mol
InChI Key: CJXWNXYLKIDVBP-UHFFFAOYSA-N
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Description

“N-methyl-1-phenylcyclopropane-1-carboxamide” is a chemical compound . It is used in various research and development applications .


Synthesis Analysis

A generally applicable approach for preparing a small cyclopropane ring containing 1-phenylcyclopropane carboxamide derivatives involves α-alkylation of 2-phenyl acetonitrile derivatives with 1, 2-dibromo ethane in good yields followed by the conversion of the cyano group to the acid group by the reaction with concentrated hydrochloric acid . This obtained acid derivative will undergo acid amine coupling with various Methyl 2-(aminophenoxy)acetate to form 1-Phenylcyclopropane Carboxamide .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-phenylcyclopropane-1-carboxamide” is represented by the InChI code: 1S/C11H13NO/c1-12-10 (13)11 (7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3, (H,12,13) .


Chemical Reactions Analysis

“N-methyl-1-phenylcyclopropane-1-carboxamide” is used in the synthesis of novel NLRP3 inflammasome inhibitors . The sulfonylurea linker can tolerate chemical modifications with either simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .


Physical And Chemical Properties Analysis

“N-methyl-1-phenylcyclopropane-1-carboxamide” is a powder with a melting point of 90-94°C . It has a molecular weight of 175.23 .

Scientific Research Applications

NMDA Receptor Antagonism

N-methyl-1-phenylcyclopropane-1-carboxamide derivatives, including milnacipran and its derivatives, demonstrate significant binding affinity to NMDA receptors, acting as antagonists. These compounds, due to their unique structure, serve as a novel prototype for designing potent NMDA-receptor antagonists. They also provide protection in mice from NMDA-induced lethality, indicating potential therapeutic applications in conditions modulated by NMDA receptors (Shuto et al., 1995).

Electron Impact Induced Fragmentation

Research into the electron impact induced fragmentation of derivatives of trans-2-phenylcyclopropane, including those substituted with functional groups like N-methyl-1-phenylcyclopropane-1-carboxamide, reveals insights into their structural properties. These studies help understand the molecular ion presence and the formation of major ions, contributing to the identification of these compounds (Bélanger, 1979).

Anticonvulsant Profile and Teratogenicity

Investigations into N-methyl derivatives of cyclopropane carboxamides, such as N‐methyl‐tetramethylcyclopropyl carboxamide (M‐TMCD), in rodent models have provided insights into their anticonvulsant properties. These studies also evaluate their potential to induce neural tube defects (NTDs) and neurotoxicity, contributing to the understanding of the safety profile of these compounds in therapeutic contexts (Isoherranen et al., 2002).

Ab Initio Calculations and Synthesis

Ab initio quantum mechanical studies and the synthesis of cyclic analogues of phenylalanine, including N-methyl derivatives, provide detailed insights into the conformational preferences of these compounds. This research is crucial for understanding the structural and functional aspects of these molecules in biological systems (Avenoza et al., 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12-10(13)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXWNXYLKIDVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-phenylcyclopropane-1-carboxamide

CAS RN

1198225-52-3
Record name N-methyl-1-phenylcyclopropane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Zeng, H Jiang, K Li, Z Chen… - The Journal of Organic …, 2022 - ACS Publications
The present work introduces Pd(II)/LA-catalyzed (LA: Lewis acid) olefination of arylacetamides with dioxygen as the oxidant source. This protocol tolerates with different functional …
Number of citations: 6 pubs.acs.org
H Park - 2020 - search.proquest.com
This thesis is focused on the development of strategies for palladium-catalyzed, directed C (sp 3)–H functionalization of carbonyl-coordinating substrates, such as ketone, aldehyde, and …
Number of citations: 0 search.proquest.com

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